Dodecylbenzenesulfonyl Azide
Overview
Description
Dodecylbenzenesulfonyl azide is an organic compound with the molecular formula C18H29N3O2S. It is a member of the sulfonyl azides family, characterized by the presence of a sulfonyl group (SO2) attached to an azide group (N3). This compound is known for its utility in organic synthesis, particularly in diazo-transfer reactions, which are crucial for the formation of diazo compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecylbenzenesulfonyl azide is typically synthesized through the reaction of dodecylbenzenesulfonyl chloride with sodium azide. The process involves the following steps:
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Preparation of Dodecylbenzenesulfonyl Chloride:
- Dodecylbenzenesulfonic acid is reacted with thionyl chloride in the presence of dimethylformamide (DMF) as a catalyst. The reaction is carried out in hexane at 70°C for about 3 hours.
- The resulting dodecylbenzenesulfonyl chloride is then purified by washing with sodium bicarbonate solution and hexane.
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Formation of this compound:
- The purified dodecylbenzenesulfonyl chloride is reacted with sodium azide in a two-phase system consisting of hexane and water. A phase transfer catalyst, such as Aliquat 336, is used to facilitate the reaction.
- The reaction is monitored by thin-layer chromatography and typically completes in about 4 hours at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and safety, given the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions: Dodecylbenzenesulfonyl azide primarily undergoes diazo-transfer reactions, where it transfers the diazo group to other compounds. This reaction is essential for synthesizing various diazo compounds, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Diazo-Transfer Reactions: Typically involve the use of this compound and a base, such as triethylamine, in an organic solvent like acetonitrile. The reaction is carried out at room temperature.
Cyclopropanation Reactions: In the presence of metal catalysts, such as rhodium or palladium, this compound can participate in cyclopropanation reactions to form cyclopropane derivatives.
Major Products:
Diazo Compounds: These include diazocarbonyl compounds, which are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Cyclopropane Derivatives: Formed through metal-catalyzed cyclopropanation reactions, these compounds are valuable in medicinal chemistry.
Scientific Research Applications
Dodecylbenzenesulfonyl azide has several applications in scientific research:
Chemistry: Used as a diazo-transfer reagent for synthesizing diazo compounds, which are intermediates in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the preparation of pharmaceuticals, particularly in the synthesis of cephalosporins and other antibiotics.
Mechanism of Action
The primary mechanism of action of dodecylbenzenesulfonyl azide involves the transfer of the diazo group to other molecules. This process is facilitated by the nucleophilic attack of the azide group on the electrophilic carbon of the sulfonyl chloride, resulting in the formation of the diazo compound. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .
Comparison with Similar Compounds
Tosyl Azide: Another sulfonyl azide used in diazo-transfer reactions. It is less stable and more hazardous compared to dodecylbenzenesulfonyl azide.
Methanesulfonyl Azide: Used in similar applications but has different reactivity and stability profiles.
Benzenesulfonyl Azide: A simpler analog with similar reactivity but different physical properties.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts different solubility and reactivity characteristics compared to other sulfonyl azides. This makes it particularly useful in reactions requiring specific solubility properties or in applications where the long alkyl chain provides additional functionality .
Properties
IUPAC Name |
N-diazo-2-dodecylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)24(22,23)21-20-19/h12-13,15-16H,2-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRVPHKAQIHANY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60616383 | |
Record name | 2-Dodecylbenzene-1-sulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79791-38-1 | |
Record name | 2-Dodecylbenzene-1-sulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60616383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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